4-(dimethylamino)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide
Description
Properties
IUPAC Name |
4-(dimethylamino)-N-(2-hydroxy-2-thiophen-2-ylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-16(20,14-5-4-10-21-14)11-17-15(19)12-6-8-13(9-7-12)18(2)3/h4-10,20H,11H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMXTIWAYFXLJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(C=C1)N(C)C)(C2=CC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core, which can be achieved by reacting 4-aminobenzamide with dimethylamine under suitable conditions.
Introduction of the Hydroxy-Thiophenyl-Propyl Side Chain: The hydroxy-thiophenyl-propyl side chain can be introduced through a nucleophilic substitution reaction. This involves reacting the benzamide core with 2-bromo-2-(thiophen-2-yl)propan-1-ol in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylamino)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide.
Reduction: The carbonyl group in the benzamide core can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Potassium carbonate in dimethylformamide.
Major Products Formed
Oxidation: Formation of 4-(dimethylamino)-N-(2-oxo-2-(thiophen-2-yl)propyl)benzamide.
Reduction: Formation of 4-(dimethylamino)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-(dimethylamino)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-(dimethylamino)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors or enzymes, modulating their activity. The hydroxy-thiophenyl-propyl side chain can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Benzamide Derivatives
4-Cyano-N-cyclopropyl-N-[(thiophen-2-yl)methyl]benzamide (Q5D)
- Structure: Benzamide with cyano (electron-withdrawing), cyclopropyl (steric), and thiophen-2-ylmethyl groups .
- Steric Effects: Cyclopropane introduces rigidity, whereas the hydroxypropyl group in the target compound offers conformational flexibility and hydrogen-bonding capability.
- Pharmacological Implications: Cyano derivatives often exhibit enhanced metabolic stability but reduced solubility compared to dimethylamino analogs.
2-Hydroxy-N-propylbenzamide
- Structure : Simplistic benzamide with a hydroxy group on the benzene ring and a linear propyl chain .
- Key Differences: Polarity: The hydroxy group increases hydrophilicity but lacks the thiophene and dimethylamino motifs, limiting interactions with hydrophobic or heterocycle-binding targets. Synthetic Accessibility: Simpler structure enables easier synthesis but reduces functional diversity.
Heterocyclic and Sulfonamide Analogs
ABT-737 and Venetoclax (ABT-199)
- Structure : Complex benzamide-based inhibitors with sulfonamide and piperazine groups .
- Key Differences: Biological Targets: ABT-737/199 target BCL-2 family proteins, leveraging sulfonamide and fluorophenyl groups for selective binding.
S-Alkylated 1,2,4-Triazoles (Compounds [10–15])
- Structure : Triazole-thione derivatives with sulfonylphenyl and fluorophenyl substituents .
- Key Differences :
- Tautomerism : Unlike the stable amide bond in the target compound, triazoles exhibit thione-thiol tautomerism, affecting reactivity and stability .
- Spectral Signatures : IR spectra of triazoles lack C=O stretches (~1660–1682 cm⁻¹), whereas the target compound retains a benzamide carbonyl (expected ~1680 cm⁻¹) .
Substituent-Driven Property Comparisons
Pharmacological and Industrial Relevance
- Drug Likeness: The dimethylamino and hydroxy groups enhance solubility and bioavailability compared to cyano or sulfonamide analogs.
Biological Activity
4-(Dimethylamino)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide, also known by its CAS number 1351614-52-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula for 4-(dimethylamino)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide is C17H21N3O3S, with a molecular weight of 347.4 g/mol. Its structure includes a benzamide core substituted with a dimethylamino group and a thiophene ring, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit various biological activities, including cytotoxicity against cancer cells, inhibition of specific enzymes, and potential therapeutic effects in different disease models. The following sections detail specific findings related to the biological activity of this compound.
Cytotoxicity Studies
In vitro studies have demonstrated that derivatives of benzamide compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to 4-(dimethylamino)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide have shown promising results against leukemia cells. A study indicated that certain derivatives possess cytotoxicity comparable to established reference compounds like SGI-1027, which inhibits DNA methyltransferases (DNMTs), particularly DNMT3A .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| SGI-1027 | KG-1 (Leukemia) | 0.9 | |
| Compound X | KG-1 (Leukemia) | 1.5 | |
| Compound Y | A549 (Lung Cancer) | 12.0 |
The proposed mechanism of action for 4-(dimethylamino)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide involves its interaction with cellular targets such as DNMTs. Inhibition of these enzymes can lead to reactivation of silenced genes involved in tumor suppression and other critical pathways. The presence of the dimethylamino group may enhance the compound's binding affinity to these targets .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the benzamide core can significantly affect biological activity. For example:
- The introduction of electron-donating or withdrawing groups can modulate the compound's interaction with target enzymes.
- Compounds with thiophene substitutions have shown increased activity due to enhanced lipophilicity and potential π-stacking interactions with DNA .
Case Studies
- Cytotoxicity in Leukemia Models : A study demonstrated that derivatives similar to 4-(dimethylamino)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide exhibited significant cytotoxic effects on KG-1 leukemia cells, indicating potential for therapeutic applications in hematological malignancies .
- Inhibition of DNMTs : Research has shown that certain benzamide derivatives can inhibit DNMT1 and DNMT3A effectively, leading to gene re-expression in cancer models. This suggests that similar compounds could be developed as epigenetic modulators for cancer therapy .
Q & A
Q. What are effective synthetic routes for preparing 4-(dimethylamino)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide, and how can reaction conditions be optimized?
Methodological Answer: A robust synthesis involves coupling a benzamide precursor with a thiophene-containing alcohol. For example, a domino synthesis using iodine (I₂) and tert-butyl hydroperoxide (TBHP) under reflux in methanol can yield structurally similar benzamides. Key steps include:
- Reaction Setup: Refluxing intermediates (e.g., 2-hydroxy-2-(thiophen-2-yl)propylamine) with a benzoyl chloride derivative in methanol.
- Oxidizing Agents: TBHP (70%) is critical for facilitating oxidative coupling .
- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity (>95%) .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Methodological Answer:
- IR Spectroscopy: Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, hydroxyl O-H stretch at ~3200 cm⁻¹) .
- TLC Monitoring: Tracks reaction progress using hexane/EtOAC solvent systems .
- NMR (¹H/¹³C): Confirms regiochemistry of the thiophene and dimethylamino groups. For example, thiophene protons appear as distinct doublets (δ 6.8–7.4 ppm) .
Q. How can preliminary bioactivity screening be designed for this compound?
Methodological Answer:
- Target Selection: Prioritize bacterial enzymes (e.g., acps-pptase) due to structural similarities to antibacterial benzamides .
- Assay Design: Use enzyme inhibition assays (e.g., spectrophotometric monitoring of substrate conversion) with positive/negative controls.
- Dose-Response Curves: Test concentrations from 1 µM to 100 µM to determine IC₅₀ values .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) predict the compound’s interaction with bacterial targets?
Methodological Answer:
- Protein Preparation: Retrieve acps-pptase structures (PDB ID: e.g., 3CLF) and optimize hydrogen bonding networks.
- Docking Software: Use AutoDock Vina or Schrödinger Suite to simulate binding modes. Key parameters include grid box size (20 ų) centered on the active site.
- Validation: Compare docking scores (ΔG) with known inhibitors. A ΔG ≤ -8 kcal/mol suggests strong binding .
Q. What experimental strategies resolve contradictions in reported bioactivity data?
Methodological Answer:
- Orthogonal Assays: Combine enzyme inhibition with bacterial growth assays (e.g., MIC determination in E. coli).
- Structural Analysis: Use X-ray crystallography or cryo-EM to verify target engagement. For example, co-crystallization with acps-pptase .
- Statistical Validation: Apply ANOVA with post-hoc tests (e.g., Duncan’s test) to assess significance across replicates .
Q. How can solvent and catalyst selection improve synthesis scalability?
Methodological Answer:
- Solvent Screening: Test polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates. Methanol is optimal for TBHP-mediated reactions but may require alternative solvents for scale-up .
- Catalyst Optimization: Evaluate iodine alternatives (e.g., FeCl₃) to reduce cost.
- Continuous Flow Systems: Increase yield by 15–20% compared to batch reactors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
